Spiro[9H-fluorene-9,9'(10'H)-phenanthren]-10'-one
Overview
Description
Spiro[9H-fluorene-9,9’(10’H)-phenanthren]-10’-one is a type of fluorene, a polycyclic aromatic hydrocarbon . It is often described as a “low-cost spiro” and has been functionalized with terminal diketopyrrolopyrrole units to generate a promising, three-dimensional non-fullerene acceptor . It is mainly used in organic electronics due to its robust structure and two perpendicularly arranged π systems .
Synthesis Analysis
The compound can be synthesized using the Suzuki cross-coupling reaction . It has been functionalized with terminal diketopyrrolopyrrole units to generate a promising, three-dimensional non-fullerene acceptor . The new acceptor, coded as SFX1, was readily synthesized using this method .Molecular Structure Analysis
The molecular structure of Spiro[9H-fluorene-9,9’(10’H)-phenanthren]-10’-one is characterized by a polyfluorene with carbon atoms of the methylene bridge connected to two fluorene molecules . It has a robust structure and two perpendicularly arranged π systems .Chemical Reactions Analysis
The compound has been used in the synthesis of spirobifluorene based conjugated microporous polymers . It has also been functionalized with terminal diketopyrrolopyrrole units to generate a promising, three-dimensional non-fullerene acceptor .Physical And Chemical Properties Analysis
The compound possesses similar photophysical properties and an outstanding glass-transition temperature (Tg) beyond 150 °C surpassing that of most typical spirobifluorene and SFX materials . It is soluble in common organic solvents .Scientific Research Applications
Dye-Sensitized Solar Cells
Spiro[fluorene-9,9'-phenanthren]-10'-one has been effectively used as an auxiliary acceptor in the synthesis of organic dyes for dye-sensitized solar cells (DSSCs). These dyes have shown remarkable light-harvesting efficiency and performance under both one sun and indoor light conditions, with enhanced efficiency through co-sensitization techniques (Huang et al., 2020).
Photochemical Reactions
Spiro[9H-fluorene-9,9'(10'H)-phenanthren]-10'-one is produced through the photochemical pinacol rearrangement of 9,9'-bifluorene-9,9'-diol, demonstrating significant solvent dependency and highlighting its potential in photochemical studies (Hoang et al., 1998).
Crystal Structure Analysis
The compound has been analyzed for its crystal structure, revealing insights into its molecular conformation and interactions. This includes the study of the twist between the phenanthrene and fluorene units and intermolecular hydrogen bonding (Chen et al., 2017).
Organic Light-Emitting Diodes (OLEDs)
In the field of OLEDs, derivatives of spiro[fluorene-9,9'-phenanthren]-10'-one have been explored as emitters. This includes their application in non-doped organic light-emitting diodes, showcasing their potential for high-performance deep-blue emission (Liang et al., 2014).
Polyimide Materials
The compound has been utilized in the development of novel polyimides, contributing to the creation of materials with high organosolubility, optical transparency, and excellent thermal stability. These polyimides demonstrate potential for various industrial applications due to their unique properties (Zhang et al., 2010).
Future Directions
The compound has shown potential in the field of organic electronics, particularly in the fabrication of perovskite solar cells . Its use as a hole transporting material has demonstrated impressive power conversion efficiency . Future research may focus on further optimizing these properties and exploring other potential applications.
properties
IUPAC Name |
spiro[fluorene-9,10'-phenanthrene]-9'-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16O/c27-25-21-13-2-1-9-17(21)18-10-3-6-14-22(18)26(25)23-15-7-4-11-19(23)20-12-5-8-16-24(20)26/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQBAOXSMSWQBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4(C2=O)C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443246 | |
Record name | Spiro[9H-fluorene-9,9'(10'H)-phenanthren]-10'-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[9H-fluorene-9,9'(10'H)-phenanthren]-10'-one | |
CAS RN |
1749-36-6 | |
Record name | Spiro[9H-fluorene-9,9'(10'H)-phenanthren]-10'-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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